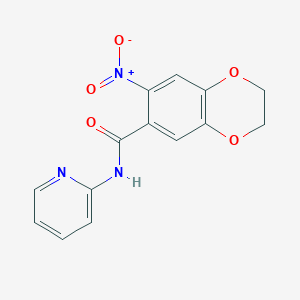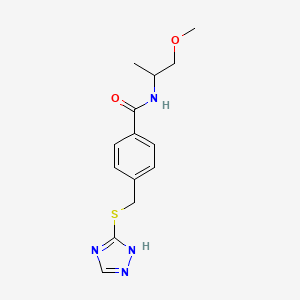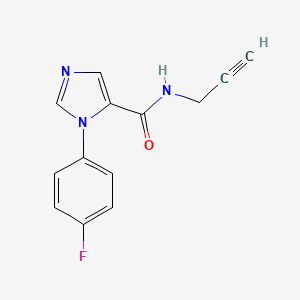![molecular formula C11H13N3O2S2 B7452748 N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B7452748.png)
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide, also known as AM-114, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been investigated for its ability to modulate certain biological pathways.
Mecanismo De Acción
The mechanism of action of N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the modulation of certain biological pathways. In cancer, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. In inflammation, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the activity of certain transcription factors that are involved in the production of inflammatory cytokines. In neurological disorders, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its ability to modulate the activity of certain neurotransmitter systems, such as the dopamine system.
Biochemical and Physiological Effects
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects in various systems. In cancer, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer cell growth. In inflammation, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain transcription factors that are involved in the production of these cytokines. In neurological disorders, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its ability to modulate the activity of certain neurotransmitter systems, such as the dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has several advantages for lab experiments, including its ability to inhibit the growth and survival of cancer cells, reduce the production of inflammatory cytokines, and modulate certain neurotransmitter systems. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its potential toxicity. Further research is needed to fully understand the biological pathways that are modulated by N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide and to develop more effective therapeutic strategies for its use in various diseases. Additionally, further studies are needed to determine the potential toxicity of N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide and to develop strategies to minimize its toxicity in clinical settings.
Métodos De Síntesis
The synthesis of N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(aminosulfonyl)aniline to form the final product, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide.
Aplicaciones Científicas De Investigación
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to the inflammatory response. In neurological disorders, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its ability to modulate certain neurotransmitter systems, such as the dopamine system.
Propiedades
IUPAC Name |
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7-10(13-11(12)17-7)8-3-5-9(6-4-8)14-18(2,15)16/h3-6,14H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEHTRNVWDXNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452672.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452688.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7452695.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7452700.png)


![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B7452726.png)

![[4-[5-(4-Chlorophenyl)triazol-1-yl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7452756.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[1-(4-imidazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7452764.png)
![1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7452769.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)